molecular formula C11H15NO5 B14012483 N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 22372-34-5

N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B14012483
CAS No.: 22372-34-5
M. Wt: 241.24 g/mol
InChI Key: INFZLXMDXXPQGA-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound characterized by the presence of a hydroxy group, a trimethoxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of N-acetyl-3,4,5-trimethoxybenzamide.

    Reduction: Formation of N-hydroxy-3,4,5-trimethoxyphenethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of both the hydroxy and acetamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and scavenge free radicals makes it a compound of significant interest in medicinal chemistry and materials science .

Properties

CAS No.

22372-34-5

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

N-hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO5/c1-15-8-4-7(6-10(13)12-14)5-9(16-2)11(8)17-3/h4-5,14H,6H2,1-3H3,(H,12,13)

InChI Key

INFZLXMDXXPQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)NO

Origin of Product

United States

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